6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable asset in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method includes the reaction of 2,5-dimethylphenylamine with a thiazole derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products Formed
Oxidation: 6-(2,5-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carboxylic acid.
Reduction: 6-(2,5-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-DIMETHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE
- 2-(3,5-DIMETHYLPHENYL)THIAZOLE-4-CARBALDEHYDE
Uniqueness
6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields .
Properties
Molecular Formula |
C15H14N2OS |
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Molecular Weight |
270.4 g/mol |
IUPAC Name |
6-(2,5-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C15H14N2OS/c1-9-4-5-10(2)12(6-9)14-13(7-18)17-11(3)8-19-15(17)16-14/h4-8H,1-3H3 |
InChI Key |
NAQDMDSWXWUYQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(N3C(=CSC3=N2)C)C=O |
Origin of Product |
United States |
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